REACTION_SMILES
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[BH3:25].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:22][S:23][CH3:24].[O:1]1[CH2:2][CH2:3][N:4]([C:7](=[O:8])[c:9]2[cH:10][c:11]([N+:19](=[O:20])[O-:21])[cH:12][c:13]([C:15]([F:16])([F:17])[F:18])[cH:14]2)[CH2:5][CH2:6]1>>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][c:9]2[cH:10][c:11]([N+:19](=[O:20])[O-:21])[cH:12][c:13]([C:15]([F:16])([F:17])[F:18])[cH:14]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cc([N+](=O)[O-])cc(C(F)(F)F)c1)N1CCOCC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(CN2CCOCC2)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |